molecular formula C17H32O4 B8616778 3-Methyl-hexadecanedioic acid CAS No. 101592-14-7

3-Methyl-hexadecanedioic acid

Cat. No.: B8616778
CAS No.: 101592-14-7
M. Wt: 300.4 g/mol
InChI Key: RMCPRRDMUKXQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-hexadecanedioic acid is a saturated, branched-chain dicarboxylic acid with the molecular formula C17H32O4 and a molecular mass of approximately 300.23 g/mol (monoisotopic) . It is classified as a dicarboxylic acid within the broader family of fatty acids (FA 17:1;O2) . This compound features a 16-carbon dicarboxylic acid chain with a methyl branch at the third carbon atom, a structure that can be represented by the SMILES string CC(CCCCCCCCCCCCC(=O)O)CC(=O)O . As a methyl-branched dicarboxylic acid, it serves as a specialized standard or reference material in the field of lipidomics and metabolomics. Researchers utilize such compounds for the mass spectrometry-based identification and quantification of complex lipid samples, particularly in studies focusing on branched-chain fatty acid metabolism and their role in cellular processes . The presence of the methyl group alters the compound's physical and chemical properties compared to its straight-chain analogues, making it valuable for probing structure-function relationships in biochemical systems. The current understanding of its specific biological mechanisms and direct research applications is still evolving. This product is intended for use as a chemical reference standard or as a building block in organic synthesis within a laboratory setting. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101592-14-7

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

3-methylhexadecanedioic acid

InChI

InChI=1S/C17H32O4/c1-15(14-17(20)21)12-10-8-6-4-2-3-5-7-9-11-13-16(18)19/h15H,2-14H2,1H3,(H,18,19)(H,20,21)

InChI Key

RMCPRRDMUKXQID-UHFFFAOYSA-N

SMILES

CC(CCCCCCCCCCCCC(=O)O)CC(=O)O

Canonical SMILES

CC(CCCCCCCCCCCCC(=O)O)CC(=O)O

Origin of Product

United States

Contextualization of 3 Methyl Hexadecanedioic Acid Within Branched Chain Fatty Acids and Dicarboxylic Acids

3-Methyl-hexadecanedioic acid is a specialty organic compound that is classified based on two key structural features: the presence of two carboxylic acid groups and a methyl branch along its principal carbon chain. This places it within the chemical families of both dicarboxylic acids and branched-chain fatty acids (BCFAs).

Dicarboxylic acids are defined by the presence of two carboxyl (-COOH) functional groups. nih.gov The parent compound, hexadecanedioic acid (also known as thapsic acid), is a linear, 16-carbon α,ω-dicarboxylic acid, meaning the carboxyl groups are located at each end of the aliphatic chain. These molecules are important in various biological and industrial processes. In metabolism, long-chain dicarboxylic acids can be formed through the ω-oxidation of monocarboxylic fatty acids, serving as an alternative energy pathway, particularly when standard fatty acid oxidation is impaired. nih.govresearchgate.net

Branched-chain fatty acids are characterized by one or more alkyl (typically methyl) groups attached to the main carbon backbone. ontosight.ai This branching distinguishes them from the more common straight-chain fatty acids. BCFAs are found in various organisms, from bacteria to mammals, and play a crucial role in modulating the properties of cell membranes. ontosight.ai The methyl group disrupts the tight packing of fatty acid chains, thereby increasing membrane fluidity. nih.gov

This compound integrates these characteristics. It possesses the 16-carbon dicarboxylic acid framework of hexadecanedioic acid but is distinguished by a single methyl group at the carbon-3 position. This substitution not only categorizes it as a BCFA but also introduces a chiral center, meaning the compound can exist in two different stereoisomeric forms (R and S). Its full chemical structure is represented as HOOC-CH(CH₃)-(CH₂)₁₃-COOH. While data on this specific molecule is limited, its structure suggests it is a subject of interest for understanding how methyl branching influences the physical and biochemical properties of long-chain dicarboxylic acids.

Historical Perspectives on the Investigation of Methyl Substituted Hexadecanedioic Acids

Presence of this compound in Biological Systems

Microbial Sources and Isolates

While direct isolation of this compound from microbial sources is not extensively documented in the provided results, the presence of structurally related methyl-branched fatty acids in bacteria and fungi suggests potential metabolic pathways for its synthesis. For instance, a marine-derived Streptomyces sp. (Al-Dhabi-90) was found to produce n-hexadecanoic acid and other fatty acids. nih.govresearchgate.net The bacterium Parabacteroides massiliensis, isolated from a human stool specimen, produces a variety of branched-chain fatty acids, including 12-methyl-tetradecanoic acid and 3-hydroxy-15-methyl-hexadecanoic acid. nih.gov Furthermore, inoculating the plant Oroxylum indicum with the fungus Trichoderma harzianum or the bacterium Pseudomonas putida led to the production of various phytocompounds, including methyl esters of fatty acids. gsconlinepress.comresearchgate.net The presence of these related compounds in microorganisms hints at the possibility of microbial production of this compound, although further research is needed for direct confirmation.

Marine Organisms (e.g., Erylus formosus)

The marine sponge Erylus formosus has been identified as a source of this compound. nih.gov Sponges of the genus Erylus are known to produce a variety of uncommon methyl-branched fatty acids and other lipid derivatives. nih.gov Research has also identified novel methylicosadienoic acids from this particular sponge species. nih.govthegoodscentscompany.com The presence of this compound in Erylus formosus highlights the rich and diverse chemical ecology of marine invertebrates.

Occurrence of Related Branched-Chain Fatty Acids (e.g., Phytanic Acid) in Non-Human Organisms

Phytanic acid, a 3,7,11,15-tetramethyl hexadecanoic acid, is a well-studied branched-chain fatty acid found in various non-human organisms. wikipedia.org In ruminant animals, the gut fermentation of plant materials releases phytol (B49457) from chlorophyll, which is then converted to phytanic acid and stored in their fats. wikipedia.orgnih.gov There is also evidence that non-human primates, such as great apes, can derive significant amounts of phytanic acid from the hindgut fermentation of plant matter. wikipedia.orgnih.govnih.gov

Freshwater sponges have been found to contain terpenoid acids, including phytanic acid, suggesting its potential role in chemotaxonomy for both marine and freshwater sponges. wikipedia.organthropogeny.org Certain insects, like the sumac flea beetle, utilize phytol and its metabolites, such as phytanic acid, obtained from host plants as chemical deterrents against predators. wikipedia.organthropogeny.org The marine food chain also contributes to the accumulation of phytanic acid, as organisms ingest zooplankton and krill that have fed on phytol-containing phytoplankton. youtube.com

Environmental Contexts of this compound Detection

The detection of this compound and related compounds often occurs in specific environmental contexts, particularly those with significant microbial activity or industrial contamination. For instance, post-methanated distillery sludge, a waste product from sugarcane-molasses-based distilleries, has been found to contain a mixture of organic pollutants, including hexadecanoic acid. frontiersin.orgnih.gov The bacterial communities present in this sludge, dominated by Bacillus sp. and Enterococcus sp., are believed to play a role in the bioremediation of these compounds. frontiersin.orgnih.gov

Biosynthesis and Biotransformation Pathways of 3 Methyl Hexadecanedioic Acid

Proposed Biosynthetic Routes to 3-Methyl-hexadecanedioic Acid

The formation of this compound is not attributed to a single, direct biosynthetic pathway but is likely the result of the convergence of several metabolic routes. These routes can be broadly categorized into the de novo synthesis of a branched-chain fatty acid precursor and the subsequent modification of this precursor to a dicarboxylic acid.

De Novo Fatty Acid Synthesis Pathways in Microorganisms

Microorganisms are capable of synthesizing a diverse array of fatty acids, including branched-chain fatty acids. scispace.com The de novo synthesis of fatty acids typically begins with the condensation of acetyl-CoA and malonyl-ACP. scispace.com However, for the synthesis of branched-chain fatty acids, alternative primers to acetyl-CoA are utilized. In the case of a 3-methyl branched fatty acid, the synthesis could be initiated with a propionyl-CoA primer, leading to the formation of an odd-chain fatty acid. Subsequent elongation cycles would then build upon this initial block. nih.gov

Bacteria, in particular, are known to produce branched-chain fatty acids. scispace.com For instance, some bacteria utilize primers like isobutyryl-CoA, isovaleryl-CoA, and anteiso-valeryl-CoA, derived from the amino acids valine, leucine, and isoleucine, respectively, to initiate fatty acid synthesis, resulting in the formation of iso- and anteiso-fatty acids. nih.gov While not directly producing a 3-methylated fatty acid, these pathways highlight the microbial capacity for generating branched structures. The formation of a 3-methyl-branched fatty acid precursor in microorganisms would likely involve a specific methyltransferase acting on a fatty acid intermediate during or after the elongation process.

Derivation from Existing Fatty Acid Precursors

An alternative and more probable route to this compound involves the modification of a pre-existing fatty acid. This pathway would start with a monocarboxylic fatty acid, which then undergoes a series of enzymatic reactions to introduce both the methyl group and the second carboxylic acid function.

The initial precursor could be hexadecanoic acid (palmitic acid). This long-chain fatty acid could then be subjected to methylation at the C-3 position by a specific methyltransferase. Following methylation, the resulting 3-methylhexadecanoic acid would undergo ω-oxidation to introduce the second carboxylic acid group.

The ω-oxidation pathway is a key metabolic route for the conversion of monocarboxylic acids into dicarboxylic acids. nih.govwikipedia.org This process is particularly important when β-oxidation is impaired. wikipedia.org The pathway is initiated by a hydroxylation reaction at the terminal methyl group (ω-carbon) of the fatty acid, a reaction catalyzed by cytochrome P450 monooxygenases located in the endoplasmic reticulum. wikipedia.orgjci.org This is followed by two successive oxidation steps in the cytosol, catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, which convert the hydroxyl group into a carboxylic acid, thereby forming the dicarboxylic acid. wikipedia.orgjci.org

Therefore, the most plausible biosynthetic route for this compound is the ω-oxidation of 3-methylhexadecanoic acid.

Enzymatic Steps in the Formation of this compound

The biosynthesis of this compound is dependent on the coordinated action of several classes of enzymes that introduce the key functional groups: the methyl branch and the two carboxylic acid moieties.

Role of Methyltransferases and Hydroxylases

Methyltransferases are crucial for introducing the methyl group onto the fatty acid backbone. ontosight.ai In the context of fatty acid metabolism, S-adenosyl-L-methionine (SAM) is the common methyl group donor. ebi.ac.uk While specific methyltransferases for 3-methylation of long-chain fatty acids are not extensively characterized, their involvement is a prerequisite for the formation of 3-methylhexadecanoic acid from a linear precursor. Some methyltransferases are known to be involved in the biosynthesis of mycolic acids in mycobacteria, where they introduce methyl branches. ebi.ac.uk Furthermore, protein arginine methyltransferases, like PRMT5, have been shown to regulate fatty acid metabolism. merckmillipore.com

Hydroxylases , specifically cytochrome P450 omega-hydroxylases, are the initiators of the ω-oxidation pathway that converts a monocarboxylic acid into a dicarboxylic acid. wikipedia.org These enzymes introduce a hydroxyl group at the terminal methyl group of the fatty acid. wikipedia.org This initial hydroxylation is the rate-limiting step in the ω-oxidation pathway. osti.gov Following the action of hydroxylase, alcohol dehydrogenase and aldehyde dehydrogenase complete the conversion of the terminal methyl group to a carboxylic acid. wikipedia.org

CoA Activation of 3-Methylhexadecanedioic Acid

For this compound to be further metabolized, it must first be activated to its coenzyme A (CoA) ester. This activation is a common theme in fatty acid metabolism, as acyl-CoA thioesters are the actual substrates for most enzymatic reactions. researchgate.netwikipedia.org Dicarboxylic acids are activated by a specific dicarboxylyl-CoA synthetase, which has been identified in the microsomal fraction of the liver. nih.govnih.gov This enzyme catalyzes the formation of a thioester bond between the carboxylic acid group and CoA, a reaction that requires ATP. nih.gov Once activated to 3-methyl-hexadecanedioyl-CoA, the molecule can enter catabolic pathways.

Biotransformation of Related Branched-Chain Fatty Acids (e.g., Phytanic Acid to Pristanic Acid)

The metabolism of 3-methyl-branched fatty acids is well-exemplified by the biotransformation of phytanic acid to pristanic acid. researchgate.netresearchgate.net Phytanic acid, a 3,7,11,15-tetramethylhexadecanoic acid, cannot be directly degraded by β-oxidation due to the methyl group at the β-position (C-3). researchgate.net Instead, it undergoes α-oxidation, a process that removes one carbon atom from the carboxyl end. nih.govnih.gov

The α-oxidation of phytanic acid begins with its activation to phytanoyl-CoA. nih.gov This is followed by hydroxylation at the α-carbon by phytanoyl-CoA hydroxylase, forming 2-hydroxyphytanoyl-CoA. nih.gov This intermediate is then cleaved by a lyase into pristanal (B217276) and formyl-CoA. oup.com Finally, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase. oup.com Pristanic acid, now with a methyl group at the α-position (C-2), can be degraded via peroxisomal β-oxidation. nih.govoup.com

Studies have shown that 3-methylhexadecanoic acid is also a substrate for α-oxidation in peroxisomes. nih.govkuleuven.be The process is analogous to that of phytanic acid, involving an initial activation to 3-methylhexadecanoyl-CoA, followed by the action of hydroxylases and lyases. physoc.org This pathway ultimately shortens the carbon chain, representing a key catabolic route for 3-methyl-branched fatty acids.

Genetic and Metabolic Engineering Approaches for this compound Production

The industrial production of specialized chemicals such as this compound through microbial fermentation is an area of increasing focus, driven by the demand for sustainable and bio-based manufacturing processes. nih.gov Genetic and metabolic engineering are powerful tools used to reprogram microorganisms, turning them into cellular factories capable of synthesizing novel or non-native compounds. mdpi.comresearchgate.net These technologies allow for the precise modification of cellular metabolism to enhance the production of desired molecules like dicarboxylic acids. nih.gov By manipulating an organism's genetic blueprint, scientists can create customized metabolic pathways, redirect carbon flow towards a specific product, and optimize yields from renewable feedstocks. mdpi.comresearchgate.net

Research has demonstrated the feasibility of producing mono-methyl-branched dicarboxylic acids in recombinant microbial hosts. A primary strategy involves the significant modification of yeast, such as Saccharomyces cerevisiae, a robust and widely used industrial microorganism. researchgate.netgoogle.com The core approach is to engineer the host's native fatty acid metabolism to accommodate the synthesis of these specialized branched-chain molecules. google.com

A foundational step in this engineering process is the disruption of the host's endogenous fatty acid synthesis machinery. google.com In yeast, this has been achieved by modifying the fatty acid synthase (FAS) complex. google.com For instance, the deletion of the FAS1 gene, a critical component of the native FAS, serves as the initial modification to establish a platform for building a new pathway dedicated to producing mono-methyl-branched fatty acids. google.com

With the native pathway disabled, new genetic modules are introduced to construct the desired biosynthetic route. This involves the integration of heterologous genes—genes sourced from other organisms—that encode enzymes capable of catalyzing the necessary reactions. To produce dicarboxylic acids, engineered yeast strains have been transformed with genes encoding Acyl-CoA ligases from plants like Humulus lupulus (hops) and Solanum tuberosum (potato). google.com These enzymes are crucial for activating precursor molecules required in the engineered pathway. google.com

To ensure these newly introduced genes function effectively within the host, they are incorporated into expression cassettes. These cassettes are specifically designed DNA constructs containing strong, constitutive promoters (e.g., TEF1) and terminators (e.g., Eno2) that drive high-level, continuous expression of the foreign genes. google.com The cassettes are then integrated directly into the yeast genome via homologous recombination, ensuring stable inheritance and function through subsequent generations. google.com This systematic approach of gene deletion, heterologous gene expression, and stable integration forms the basis of engineering microbial hosts for the production of this compound. google.com

Table 1: Genetic Modifications in Yeast for Branched-Chain Dicarboxylic Acid Production

Host Organism Genetic Modification Description Purpose Reference
Saccharomyces cerevisiaeDeletion of FAS1 geneThe gene encoding a key part of the native fatty acid synthase complex is removed.To create a base strain for establishing a new pathway for mono-methyl-branched fatty acids. google.com
S. cerevisiae (DCA producing strains)Integration of HlCCL4 geneThe gene for an Acyl-CoA ligase from Humulus lupulus (hops) is introduced.To provide enzymatic activity for the dicarboxylic acid production pathway. google.com
S. cerevisiae (DCA producing strains)Integration of StCCL geneThe gene for an Acyl-CoA ligase from Solanum tuberosum (potato) is introduced.To provide enzymatic activity for the dicarboxylic acid production pathway. google.com
S. cerevisiaeUse of TEF1 promoter and Eno2 terminatorExpression cassettes for heterologous genes are built with strong constitutive promoters and terminators.To ensure stable and high-level expression of the integrated genes. google.com

Metabolic Fate and Catabolism of 3 Methyl Hexadecanedioic Acid and Branched Dicarboxylic Acids

Peroxisomal β-Oxidation of Branched-Chain Fatty Acids

Peroxisomes play a vital role in the metabolism of various lipids, including the β-oxidation of very long-chain fatty acids (VLCFA), branched-chain fatty acids (BCFA), and dicarboxylic acids. nih.govspringernature.com This organelle is particularly important for handling fatty acids that are poor substrates for the mitochondrial oxidation machinery. nih.govmssm.edu

Initial Oxidation Steps and Acyl-CoA Dehydrogenases (e.g., ACOX1)

The initial step in the β-oxidation of branched-chain fatty acids within peroxisomes is their activation to coenzyme A (CoA) esters. nih.gov This is followed by the first oxidative step, which is catalyzed by a family of enzymes known as acyl-CoA dehydrogenases (ACADs). wikipedia.org These enzymes introduce a double bond into the fatty acyl-CoA molecule. wikipedia.org

In peroxisomes, the first enzyme in the β-oxidation spiral is acyl-CoA oxidase (ACOX). Unlike its mitochondrial counterparts that transfer electrons to the electron transport chain via FAD, ACOX transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). libretexts.org ACOX1, the straight-chain acyl-CoA oxidase, is one of the key enzymes in this process. The breakdown of branched-chain fatty acids is essential, and human skin fibroblasts have been shown to degrade α- and γ-methyl branched-chain fatty acids. nih.gov

The ACAD family of enzymes is diverse, with different members exhibiting specificity for substrates of varying chain lengths. wikipedia.org For instance, the human genome contains 11 recognized members of the ACAD family. nih.gov Some of these, like ACAD10, show significant activity towards branched-chain substrates. nih.gov

Subsequent Reactions in β-Oxidation Cycles

Following the initial dehydrogenation, the subsequent steps of peroxisomal β-oxidation involve hydration, a second dehydrogenation, and thiolytic cleavage. These reactions are carried out by a multifunctional enzyme that possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The final step, thiolysis, is catalyzed by a specific peroxisomal thiolase. Each cycle of β-oxidation shortens the fatty acid chain by two carbons, releasing acetyl-CoA or, in the case of some branched-chain fatty acids, propionyl-CoA. nih.govuni-konstanz.de The process continues until the chain is sufficiently shortened, after which the resulting acyl-CoA can be further metabolized in the mitochondria. smpdb.ca

α-Oxidation Pathways for Methyl-Branched Fatty Acids (e.g., Phytanic Acid)

For certain branched-chain fatty acids, the presence of a methyl group on the β-carbon (C3) obstructs the standard β-oxidation pathway. nepjol.infonih.gov In such cases, a different metabolic route known as α-oxidation is employed. nepjol.infowikipedia.org This pathway is crucial for the breakdown of dietary phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), which is found in dairy products and ruminant fats. wikipedia.org

The α-oxidation of phytanic acid occurs entirely within the peroxisomes and involves the removal of a single carbon atom from the carboxyl end. wikipedia.org The process begins with the activation of phytanic acid to phytanoyl-CoA. nih.gov This is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH). libretexts.org The resulting 2-hydroxyphytanoyl-CoA is subsequently cleaved into pristanal (B217276) and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase. nih.govwikipedia.org The pristanal is then oxidized to pristanic acid, which, now lacking the β-methyl group, can enter the β-oxidation pathway. wikipedia.org

ω-Oxidation and Dicarboxylic Acid Formation

ω-Oxidation serves as an alternative, albeit generally minor, pathway for fatty acid metabolism. psiberg.commicrobenotes.com This process becomes more significant when β-oxidation is impaired. microbenotes.com The ω-oxidation pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. microbenotes.com This process primarily occurs in the endoplasmic reticulum of liver and kidney cells. psiberg.com

The initial step is the hydroxylation of the ω-carbon by a cytochrome P450 monooxygenase, forming an ω-hydroxy fatty acid. microbenotes.com This intermediate is then successively oxidized, first to an aldehyde and then to a dicarboxylic acid. psiberg.com These resulting dicarboxylic acids can then be transported to peroxisomes for further degradation via β-oxidation. nih.govpsiberg.com

Metabolites Derived from 3-Methyl-hexadecanedioic Acid Catabolism (e.g., 3-methyl-adipic acid)

The catabolism of this compound and other branched-chain dicarboxylic acids proceeds through peroxisomal β-oxidation. This process involves the sequential shortening of the dicarboxylic acid chain from both ends, a process termed bilateral β-oxidation. nih.gov This degradation leads to the formation of shorter-chain dicarboxylic acids. For instance, the breakdown of longer dicarboxylic acids can yield adipic acid. nih.gov

In the context of 3-methyl-branched dicarboxylic acids, β-oxidation would be expected to produce shorter, methyl-branched dicarboxylic acids. One such potential metabolite is 3-methyl-adipic acid. The metabolism of odd-chain dicarboxylic acids through β-oxidation ultimately yields malonic acid and acetyl-CoA. nih.gov

Comparative Metabolism Across Different Organisms (e.g., Microbes, Mammals)

The fundamental pathways of fatty acid oxidation are conserved across a wide range of organisms, from microbes to mammals, though the subcellular localization and specific enzymes can differ.

In mammals , fatty acid oxidation occurs in both mitochondria and peroxisomes. smpdb.ca Mitochondrial β-oxidation is the primary pathway for most fatty acids, while peroxisomes are essential for very long-chain and branched-chain fatty acids. springernature.comlibretexts.org The ω-oxidation pathway is also present in mammals and can be induced under conditions of high fat intake or when β-oxidation is compromised. nih.gov

In microorganisms such as bacteria and fungi, fatty acid metabolism is also a key energy-generating process. Some bacteria utilize the glyoxylate (B1226380) cycle, an anabolic pathway that allows for the synthesis of carbohydrates from two-carbon compounds like acetate, which is a product of β-oxidation. wikipedia.org Certain bacteria, like those of the genus Klebsiella, are capable of metabolizing dicarboxylic amino acids and their amides. nih.gov Furthermore, some gliding bacteria have been found to contain iso-branched 2- and 3-hydroxy fatty acids as characteristic lipid constituents. hmdb.ca Fungi, like mammals, also utilize ω-oxidation to produce dicarboxylic acids. frontiersin.org

Enzymatic Mechanisms and Regulation in the Metabolism of 3 Methyl Hexadecanedioic Acid

Characterization of Enzymes Involved in 3-Methyl-hexadecanedioic Acid Biosynthesis

The biosynthesis of dicarboxylic acids, including branched-chain variants like this compound, primarily occurs through the ω-oxidation pathway. This pathway represents an alternative to the more common β-oxidation of fatty acids and takes place in the endoplasmic reticulum. The initial and rate-limiting step is the hydroxylation of the terminal methyl (ω) carbon of a fatty acid precursor, in this case, likely 3-methyl-hexadecanoic acid.

This critical hydroxylation reaction is catalyzed by enzymes belonging to the cytochrome P450 superfamily , specifically the CYP4A and CYP4F families . nih.gov These enzymes are monooxygenases that introduce a hydroxyl group onto the ω-carbon. Following this initial step, the hydroxyl group is further oxidized to a carboxylic acid group by the sequential action of alcohol dehydrogenases and aldehyde dehydrogenases, resulting in the formation of the dicarboxylic acid. While the specific isoforms that act on branched-chain substrates are less characterized than those for straight-chain fatty acids, the general mechanism is conserved.

Functional Analysis of Acyl-CoA Oxidases and Dehydrogenases in Branched-Chain Fatty Acid Catabolism

The catabolism of dicarboxylic acids occurs predominantly in peroxisomes via β-oxidation. nih.gov The presence of a methyl branch in this compound necessitates the involvement of specialized enzymes capable of handling this structural feature.

Acyl-CoA Oxidases (ACOX): The first and rate-limiting step of peroxisomal β-oxidation is catalyzed by acyl-CoA oxidases. In humans, several ACOX isoenzymes exist with differing substrate specificities.

ACOX1 is the primary oxidase for straight-chain dicarboxylic acids. nih.govmdpi.com Studies on fibroblasts from patients with ACOX1 deficiency and in ACOX1 knockout cells have demonstrated a significant defect in the β-oxidation of hexadecanedioic acid, underscoring its essential role. nih.gov

ACOX2 is primarily responsible for the oxidation of branched-chain fatty acids. mdpi.com Given that this compound possesses both a dicarboxylic structure and a branched chain, its degradation likely involves a coordinated function or a specific affinity for one of these oxidases, though ACOX1 is considered central to dicarboxylic acid metabolism in general. nih.gov

Dehydrogenases and Other Key Enzymes: The methyl group at the C-3 position (a β-position relative to one carboxyl group) presents a steric hindrance for standard β-oxidation enzymes. The metabolic pathway for such compounds requires specific enzymes:

α-Methylacyl-CoA Racemase (AMACR): This enzyme is essential for the metabolism of 2-methyl-branched-chain fatty acids. It catalyzes the conversion of the (R)-stereoisomer to the (S)-stereoisomer, which can then be processed by the β-oxidation machinery. frontiersin.org For 3-methyl-branched acids, after initial rounds of oxidation from the unbranched end, a methyl-branched intermediate is formed that requires racemase activity to be degraded further.

Short/Branched Chain Acyl-CoA Dehydrogenase (SBCAD or ACADSB): This mitochondrial enzyme is specific for short and branched-chain acyl-CoAs, such as (S)-2-methylbutyryl-CoA, which arises from isoleucine metabolism. uniprot.org Peroxisomes contain their own set of dehydrogenases to handle the subsequent steps of β-oxidation for branched-chain substrates. After the initial oxidation by ACOX, the pathway involves bifunctional proteins like EHHADH and HSD17B4 , which possess hydratase and dehydrogenase activities. nih.gov

The degradation of this compound would thus proceed via peroxisomal β-oxidation, initiated by ACOX1/ACOX2, and require specialized enzymes to handle the methyl-branched intermediates that arise during the shortening of the carbon chain.

Regulatory Mechanisms of Fatty Acid and Dicarboxylic Acid Metabolism Pathways

The metabolic pathways for fatty acids and dicarboxylic acids are tightly regulated to meet the cell's energy demands and prevent the toxic accumulation of lipid intermediates. Regulation occurs at multiple levels, including transcriptional and hormonal control.

A key feature is the parallel regulation of the ω-oxidation (biosynthesis) and peroxisomal β-oxidation (catabolism) pathways. nih.gov

Transcriptional Regulation: Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are nuclear transcription factors that act as master regulators of lipid metabolism. They are activated by various ligands, including fatty acids and hypolipidemic drugs of the fibrate class. Activation of PPARα leads to the simultaneous upregulation of genes encoding for both CYP4A ω-hydroxylases and the enzymes of peroxisomal β-oxidation, including ACOX1. nih.govcreative-proteomics.com This ensures that when dicarboxylic acid synthesis is increased, the capacity for their degradation is also enhanced.

Substrate Availability: High levels of circulating free fatty acids, such as during periods of fasting or metabolic stress, can drive an increase in both mitochondrial β-oxidation and peroxisomal ω-oxidation. nih.gov

Enzyme Specificities and Kinetics Relevant to this compound Analogues

Studying structural analogues provides valuable insight into enzyme specificity and the mechanisms of metabolic regulation. The introduction of heteroatoms or modifications that block β-oxidation can reveal the potency of compounds as signaling molecules or enzyme inducers.

Research on non-β-oxidizable fatty acid analogues, such as those with a sulfur atom at the 3-position (3-thia fatty acids), has demonstrated their powerful effects on lipid metabolism. nih.gov These analogues cannot be catabolized by β-oxidation but are potent activators of PPARα.

A comparative study in rats using a sulfur-substituted dicarboxylic acid analogue provided key findings on enzyme induction:

Compound AdministeredEffect on Peroxisomal β-oxidationEffect on Peroxisome Number and VolumeRelative Potency
Sulfur-substituted dicarboxylic acidStrong, dose-dependent inductionSignificant increase3 to 6 times more potent than its monocarboxylic analogue
Alkylthio acetic acid (monocarboxylic)Dose-dependent inductionIncreaseLess potent than the dicarboxylic analogue
Palmitic acid / Hexadecanedioic acidMarginal effectMarginal effectLow

This table is based on findings from a study on the effects of non-beta-oxidizable fatty acid analogues in rats. nih.gov

These results indicate that dicarboxylic acid analogues that are resistant to degradation are particularly potent inducers of the peroxisomal proliferation response. nih.gov The specificity of the enzymes and receptors in the pathway allows them to recognize these analogues, triggering a broad transcriptional response even though the compounds themselves cannot be used as fuel.

Enzyme kinetic studies, such as those performed on n-hexadecanedioic acid, have been used to determine the mode of inhibition for certain enzymes. For instance, n-hexadecanoic acid was found to be a competitive inhibitor of phospholipase A(2), with its binding position confirmed in the enzyme's active site through structural analysis. researchgate.net Similar kinetic assessments using analogues of this compound could elucidate the specific binding affinities and catalytic efficiencies of the oxidases, dehydrogenases, and transferases involved in its metabolism.

Synthetic Strategies for 3 Methyl Hexadecanedioic Acid and Its Derivatized Forms

Chemical Synthesis of Optically Active 3-Methyl-hexadecanedioic Acid Equivalents

Achieving enantiopurity is often critical in the synthesis of biologically active molecules, as different enantiomers can exhibit vastly different physiological effects. The synthesis of optically active this compound relies on asymmetric synthesis, chiral building blocks, or the resolution of racemic mixtures.

The Kolbe electrolysis is a classic electrochemical method for forming carbon-carbon bonds through the oxidative decarboxylation of carboxylate salts. organic-chemistry.org This reaction generates radical intermediates that dimerize, making it particularly suitable for the synthesis of symmetrical long-chain molecules. organic-chemistry.orgnih.gov While traditionally used for creating symmetrical dimers, mixed Kolbe coupling, using a mixture of two different carboxylic acids, can yield unsymmetrical products, although controlling selectivity can be challenging.

A potential pathway to a precursor of this compound could involve a mixed Kolbe coupling between a chiral methyl-substituted monoester dicarboxylic acid and another long-chain monoester dicarboxylic acid. The efficiency of such mixed coupling reactions can be optimized by adjusting parameters like current density, solvent, electrode material (typically platinum), and the degree of neutralization of the acid substrates. Modern advancements using waveform-controlled electrosynthesis may offer improved selectivity and milder reaction conditions, expanding the utility of the Kolbe reaction in complex molecule synthesis. alfa-chemistry.com

Table 1: Key Aspects of Kolbe Electrolysis for Long-Chain Acid Synthesis

ParameterDescriptionSignificance
Reaction Type Electrochemical oxidative decarboxylationForms C-C bonds from carboxylic acids. organic-chemistry.org
Substrates Carboxylate saltsA mixture of two different salts is needed for unsymmetrical products.
Key Intermediate Alkyl radicalsRadicals dimerize to form the new C-C bond. nih.gov
Challenges Low chemoselectivity, harsh conditionsOften produces a mixture of symmetrical and unsymmetrical dimers. nih.gov
Modern Approach Waveform-controlled electrosynthesisCan improve reactivity and selectivity. alfa-chemistry.com

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones. wikipedia.org It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond with high regioselectivity. mnstate.edumasterorganicchemistry.com This method is invaluable for assembling complex carbon skeletons from smaller, more readily available fragments.

In a synthetic strategy for this compound, the Wittig reaction could be employed to connect two smaller chiral synthons. For example, a chiral aldehyde or ketone containing the methyl-branched stereocenter could be reacted with a phosphorus ylide bearing the remainder of the carbon chain, including a protected carboxyl group. The resulting alkene can then be hydrogenated to the saturated alkane, and subsequent functional group manipulations would yield the target dicarboxylic acid. The stereochemistry of the alkene product (Z or E) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. wikipedia.org

The ylide itself is typically prepared in a two-step process: reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt, followed by deprotonation with a strong base like n-butyllithium. masterorganicchemistry.comnumberanalytics.com

When an asymmetric synthesis is not feasible, optical resolution of a racemic mixture is a common strategy to isolate the desired enantiomer. rsc.orglibretexts.org This involves converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography. libretexts.org

For a dicarboxylic acid like this compound, the most common resolution method is the formation of diastereomeric salts using a naturally occurring, enantiomerically pure chiral resolving agent. libretexts.org

Common steps in resolution by diastereomeric salt formation:

Salt Formation: The racemic acid is reacted with a stoichiometric amount (or a "half equivalent") of a chiral base (e.g., an alkaloid).

Separation: The resulting mixture of diastereomeric salts will have different solubilities in a given solvent. Through fractional crystallization, one diastereomer will selectively precipitate out of the solution. dss.go.th

Liberation: The separated diastereomeric salt is then treated with a strong acid or base to break the ionic bond, liberating the pure enantiomer of the target acid and recovering the resolving agent.

A relevant example is the resolution of (±)-threo-9,10,16-trihydroxy hexadecanoic acid (aleuritic acid), which was successfully achieved by fractional crystallization using the chiral alkaloid (-)-brucine from an aqueous acetone (B3395972) solution. dss.go.th Similar strategies using chiral amines are applicable for resolving this compound.

Table 2: Common Chiral Resolving Agents for Acids

Resolving AgentTypeReference
(-)-Brucine Chiral Alkaloid dss.go.th
(-)-Ephedrine Chiral Amino Alcohol dss.go.thgoogle.com
(+)-Cinchonine Chiral Alkaloid dss.go.th
(S)-Mandelic Acid Chiral Acid (for resolving bases)
Camphorsulfonic Acid Chiral Acid (for resolving bases)

Synthesis of Labeled 3-Methyl-hexadecanoic Acid for Research Applications

Radiolabeled fatty acids are vital tools for medical imaging, particularly for diagnosing metabolic disorders in the heart. nih.govplos.org The synthesis of labeled 3-methyl-hexadecanoic acid (MHDA) has been developed to create tracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

A key strategy involves synthesizing a derivative of MHDA that can be attached to a radioactive isotope. Research has focused on creating Ga-67 labeled MHDA analogues for myocardial metabolic imaging. nih.gov The synthesis starts with a functionalized precursor, 16-amino-3-methylhexadecanoic acid. nih.gov This amino-functionalized fatty acid is then conjugated with a chelating agent, which can securely bind the radiometal.

Two common chelating agents used are:

DOTA-Bn-SCN: A derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.

HBED-CC(tBu)₃-NHS ester: A derivative of N,N'-bis(2-hydroxy-5-(ethylene-beta-carboxy)benzyl)ethylenediamine N,N'-diacetic acid.

The conjugation reaction involves forming an amide or thiourea (B124793) bond between the amino group of 16-amino-3-methylhexadecanoic acid and the reactive group on the chelator. plos.orgnih.gov The final step is the radiolabeling, where the precursor-chelate conjugate is incubated with the radioisotope (e.g., ⁶⁷Ga) to form the stable, radiolabeled fatty acid tracer. nih.gov These tracers, such as [⁶⁷Ga]Ga-HBED-CC-MHDA and [⁶⁷Ga]Ga-DOTA-MHDA, are then evaluated for their potential in imaging applications. nih.govplos.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biological catalysts (enzymes). nih.gov This approach is particularly powerful for creating chiral molecules with high enantiomeric purity under mild reaction conditions. nih.gov

For the synthesis of optically active this compound, enzymes like lipases and ene-reductases could be employed in key steps.

Lipases: These enzymes are widely used for the kinetic resolution of racemic alcohols and acids. For example, a lipase (B570770) like Candida antarctica lipase B (CAL-B) could selectively esterify one enantiomer of a 3-methyl-substituted diol or dicarboxylic acid precursor, allowing the unreacted enantiomer to be separated from the esterified product. mdpi.comskemman.is

Ene-Reductases (ERs): These enzymes catalyze the stereospecific reduction of carbon-carbon double bonds. nih.gov A synthetic route could be designed where an α,β-unsaturated precursor is reduced by an ene-reductase. The choice of enzyme (e.g., from the OYE family or FDRs) can determine which enantiomer of the 3-methyl stereocenter is formed, providing a direct and highly selective method for establishing the desired chirality. nih.gov

A plausible chemoenzymatic route could involve the chemical synthesis of an unsaturated dicarboxylic acid precursor, followed by a highly stereoselective enzymatic reduction to install the chiral center at the C-3 position. This strategy avoids the need for chiral resolving agents or complex asymmetric catalysts. nih.gov

Derivatization for Specific Research Applications (e.g., Esters, Iodinated Analogues)

Derivatization of this compound is essential to tailor its properties for specific analytical or biological research applications. Common derivatives include esters and iodinated analogues.

Esters: Esterification of one or both carboxyl groups is a common derivatization. Methyl esters, for instance, are frequently prepared for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), as they are more volatile than the parent dicarboxylic acid. nih.gov Synthesis is typically achieved by reacting the acid with methanol (B129727) under acidic catalysis. ontosight.ai Esters also serve as protected intermediates in multi-step synthetic sequences. chemicalbook.com

Iodinated Analogues: The introduction of an iodine atom, particularly a radioisotope of iodine (e.g., ¹²³I or ¹³¹I), is a key strategy for creating SPECT imaging agents. ahajournals.org For fatty acid analogues, this is often accomplished by synthesizing a precursor with a terminal phenyl group, which is then iodinated. The synthesis of 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP), a well-studied myocardial imaging agent, exemplifies this approach. acs.org The presence of the methyl group at the beta-position (C-3) inhibits β-oxidation, leading to prolonged retention in myocardial tissue, which is advantageous for imaging.

Advanced Analytical Techniques for the Characterization and Quantification of 3 Methyl Hexadecanedioic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of 3-Methyl-hexadecanedioic acid. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, enabling both qualitative and quantitative assessments.

Sample Preparation and Derivatization (e.g., Fatty Acid Methyl Ester Analysis)

Due to the low volatility of dicarboxylic acids like this compound, a crucial sample preparation step known as derivatization is necessary before GC-MS analysis. restek.com This process chemically modifies the compound to increase its volatility, making it suitable for gas-phase separation. scioninstruments.com

The most common derivatization method for carboxylic acids is esterification, specifically the formation of fatty acid methyl esters (FAMEs). restek.comcustoms.go.jp This is often achieved by reacting the sample with a methylating agent, such as a solution of methanol (B129727) catalyzed by an acid like BF₃ (boron trifluoride) or H₂SO₄ (sulfuric acid). restek.comcustoms.go.jppcbiochemres.com The reaction replaces the acidic proton of the carboxylic acid groups with a methyl group, thereby reducing the compound's polarity and increasing its volatility. scioninstruments.com Silylation, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is another derivatization technique that can be employed. restek.com

The general workflow for sample preparation and derivatization involves:

Extraction: The initial step often involves extracting the lipids, including this compound, from the sample matrix. This can be accomplished using techniques like liquid-liquid extraction or solid-phase extraction. scioninstruments.com

Derivatization: The extracted sample is then subjected to esterification to convert the dicarboxylic acid into its dimethyl ester. customs.go.jppcbiochemres.com

Purification: The resulting FAMEs may be purified to remove any excess reagents or byproducts before injection into the GC-MS system. customs.go.jp

For instance, a common procedure involves heating the sample with a sulfuric acid-benzene-methanol solution, followed by extraction of the resulting methyl esters with a non-polar solvent like petroleum ether. customs.go.jp The extract is then washed, dried, and concentrated before analysis. customs.go.jp

Retention Time and Mass Spectral Database Matching

Once the derivatized sample is injected into the GC-MS, the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The time it takes for a specific compound to travel through the column and reach the detector is known as its retention time (RT). customs.go.jpsemanticscholar.org The retention time of the dimethyl ester of this compound is a key parameter for its initial identification.

Following separation by the gas chromatograph, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecules into a unique pattern of ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for the compound. pcbiochemres.comjapsonline.com

The identification of the dimethyl ester of this compound is confirmed by comparing its experimental mass spectrum to reference spectra stored in extensive databases, such as the National Institute of Standards and Technology (NIST) Mass Spectral Library. pcbiochemres.comnih.govkau.edu.sa A high degree of similarity between the acquired spectrum and the library spectrum provides strong evidence for the compound's identity. kau.edu.sa For example, the mass spectrum of a related compound, hexadecanoic acid methyl ester, shows characteristic fragment ions that are used for its identification. pcbiochemres.comjapsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform in metabolomics, offering high sensitivity and the ability to analyze a wide range of metabolites in complex biological samples. nih.govresearchgate.netmdpi.com This technique is particularly well-suited for the analysis of dicarboxylic acids like this compound, which may not always be amenable to GC-MS without derivatization. biocrates.com

In LC-MS, the separation of compounds is achieved in the liquid phase, which allows for the analysis of less volatile and more polar molecules. nih.gov The separated analytes are then introduced into the mass spectrometer for detection and identification. Advanced LC-MS platforms, such as those utilizing ultra-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (e.g., Quadrupole Time-of-Flight, Q-TOF), provide comprehensive coverage of the metabolome. mdpi.com

Metabolomics studies using LC-MS can identify and quantify a vast number of small molecules, including dicarboxylic acids, in biological fluids and tissues. nih.govresearchgate.net This approach is invaluable for understanding metabolic pathways and identifying potential biomarkers for various conditions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including this compound. ox.ac.ukjchps.com Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides insights into the connectivity and chemical environment of individual atoms within the molecule. ox.ac.uk

¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common NMR techniques. ¹H NMR provides information about the different types of protons in a molecule and their neighboring atoms, while ¹³C NMR reveals the number of non-equivalent carbons. pressbooks.publibretexts.org The chemical shift, splitting patterns (multiplicity), and integration of the signals in an NMR spectrum provide a wealth of structural information. ox.ac.ukpressbooks.pub For instance, the presence of a methyl group would give a characteristic signal in both the ¹H and ¹³C NMR spectra. msu.edu By analyzing the complete set of NMR data, the precise structure of this compound, including the position of the methyl group, can be definitively confirmed.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. pcbiochemres.comjournalsarjnp.com When a molecule is irradiated with infrared radiation, its chemical bonds vibrate at specific frequencies. An FTIR spectrometer measures the absorption of infrared radiation by the sample, resulting in a spectrum that shows absorption bands corresponding to different functional groups. nih.govresearchgate.net

For this compound, the most prominent feature in its FTIR spectrum would be a broad and strong absorption band characteristic of the O-H stretching vibration of the carboxylic acid groups. journalsarjnp.com Additionally, a sharp and intense absorption band corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid would be observed. journalsarjnp.com The presence of these characteristic absorption bands provides strong evidence for the dicarboxylic acid functionality of the molecule.

Advanced Separation Techniques (e.g., High-Performance Liquid Chromatography with Light Scattering Detection)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used for the analysis of non-volatile compounds. labmanager.com When coupled with an Evaporative Light Scattering Detector (ELSD), HPLC becomes a powerful tool for the quantification of compounds that lack a UV-absorbing chromophore, such as saturated dicarboxylic acids. labmanager.comnih.gov

The ELSD operates by nebulizing the HPLC eluent into fine droplets, evaporating the mobile phase, and then detecting the light scattered by the remaining non-volatile analyte particles. labmanager.comnih.gov The amount of scattered light is proportional to the mass of the analyte. labmanager.com This detection method is particularly advantageous for the analysis of complex lipid mixtures where different classes of compounds need to be quantified. nih.govresearchgate.net HPLC-ELSD can be used to separate and quantify this compound from other fatty acids and lipids in a sample. labmanager.comupce.cz

Biological Roles and Ecological Significance of 3 Methyl Hexadecanedioic Acid in Non Human Organisms

Role of 3-Methyl-hexadecanedioic Acid in Microbial Physiology and Metabolism

While direct studies on the specific roles of this compound in microbial physiology are not extensively detailed in the provided results, we can infer its involvement through the broader context of fatty acid metabolism in microorganisms. Fatty acids are fundamental to microbial life, serving as building blocks for cell membranes, energy storage molecules, and signaling molecules. researchgate.netasm.org The metabolism of fatty acids is a central process, and branched-chain fatty acids, a category that includes this compound, are known components of the lipids of various bacteria. pnas.org

Microbial metabolism encompasses all the chemical reactions that occur within a microbe to maintain life. researchgate.net These reactions are broadly categorized into catabolism, the breakdown of nutrients to generate energy, and anabolism, the synthesis of cellular components. researchgate.net Fatty acid biosynthesis is a highly conserved anabolic pathway where NADPH serves as a primary source of reducing power. pnas.org The specific pathways utilized for the metabolism of glucose and other substrates can influence the isotopic composition of synthesized fatty acids, indicating a close link between central carbon metabolism and lipid synthesis. pnas.org

In some bacteria, such as Bacillus subtilis, iso- and anteiso-branched fatty acids are major components of their fatty acid profile. pnas.org While this compound is a dicarboxylic acid, its methylated structure suggests it could be a product of or an intermediate in branched-chain fatty acid metabolism. The presence of methyl branches in fatty acids can affect the physical properties of microbial membranes, influencing their fluidity and function. nih.gov

Ecological Functions in Invertebrates (e.g., Sponges, Insects)

Behavioral Ecology (e.g., Insect Attractants, Oviposition Modulators)

Volatile organic compounds (VOCs), including various fatty acids and their derivatives, play a crucial role in the chemical ecology of insects, influencing behaviors such as host location, mating, and oviposition. nih.govmdpi.com While direct evidence for this compound as an insect attractant or oviposition modulator is not explicitly stated, related compounds have been shown to have such effects. For instance, hexadecanoic acid and its esters have been identified as insect attractants and oviposition enhancers for certain pest species. researchgate.net Similarly, other fatty acids and their methyl esters have been implicated in mediating mosquito oviposition behavior. wur.nl The chemical signals used by insects are often complex mixtures, and the specific structure of a compound, including methylation, can be critical for its activity. Therefore, it is plausible that this compound or its derivatives could play a role in the behavioral ecology of certain insect species, although specific research is needed to confirm this.

Defensive Compounds and Chemical Ecology

Marine invertebrates, particularly sponges, are known to produce a vast array of secondary metabolites that serve as chemical defenses against predators, competitors, and pathogens. researchgate.netresearchgate.netmdpi.com These defensive compounds can include various classes of molecules, including fatty acids. researchgate.net Sponges are known to contain a high diversity of fatty acids, including branched-chain fatty acids. researchgate.netulpgc.es For example, the marine sponge Hymeniacidon sanguinea was found to contain 3,13-dimethyl-tetradecanoic acid, a dicarboxylic acid with a similar methylated structure to this compound. ulpgc.es

Insects also utilize chemical compounds for defense. For example, the sumac flea beetle uses metabolites of phytol (B49457), such as phytanic acid (3,7,11,15-tetramethyl hexadecanoic acid), as chemical deterrents against predation. wikipedia.org This demonstrates that methylated fatty acids can function as defensive compounds in insects. The production of such compounds can be a key aspect of the chemical ecology of these organisms, influencing their interactions within their environment.

Contribution to Lipid Profiles and Membrane Structure in Microorganisms

The lipid composition of microbial membranes is crucial for their function, influencing properties such as fluidity, permeability, and the activity of membrane-bound proteins. asm.orgnih.gov Fatty acids are the primary components of these lipids. The fatty acid profiles of bacteria can be diverse and are influenced by factors such as growth conditions. nih.gov

Branched-chain fatty acids are common constituents of bacterial lipids. pnas.orgnih.gov For instance, Bacillus subtilis has a lipid profile dominated by iso- and anteiso-branched fatty acids. pnas.org The presence of methyl branches in the fatty acid chains can alter the packing of the lipid molecules in the membrane, thereby modulating its physical properties.

The analysis of lipid profiles, often using techniques like gas chromatography-mass spectrometry (GC-MS), is a common method for identifying and quantifying the fatty acid composition of microorganisms. nih.govfrontiersin.org Such analyses have revealed the presence of a wide variety of fatty acids, including monomethylated and cyclopropyl (B3062369) acids, in microbial communities from diverse environments. frontiersin.org

Metabolic Biomarkers in Non-Human Animal Models for Metabolic Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is increasingly used to identify biomarkers for various physiological and pathological states. oup.commdpi.com Non-human animal models play a crucial role in this research, allowing for controlled studies of metabolic responses to various stimuli. oup.combioone.orgmdpi.com

Changes in the levels of specific metabolites, including fatty acids and dicarboxylic acids, can serve as biomarkers for metabolic alterations. For example, studies in non-human primates have utilized metabolomics to identify biomarkers of radiation injury. bioone.org In the context of metabolic diseases, alterations in lipid and amino acid metabolism are common findings in both human studies and animal models. mdpi.com

While there is no specific mention of this compound as a biomarker in the provided search results, the general principle of using metabolites to understand disease processes is well-established. Dicarboxylic acids, in general, have been implicated in metabolic pathways that can be altered in disease states. For instance, hexadecanedioic acid has been investigated for its role in blood pressure regulation in rat models. nih.gov Given that branched-chain fatty acid metabolism can be perturbed in certain metabolic disorders, it is conceivable that this compound could serve as a potential biomarker in specific contexts, warranting further investigation in non-human animal models.

Theoretical and Computational Studies on 3 Methyl Hexadecanedioic Acid and Its Interactions

Molecular Docking Simulations of 3-Methyl-hexadecanedioic Acid and Analogues with Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a protein's active site.

While specific docking studies exclusively focused on this compound are not widely documented in publicly available literature, the principles of such simulations can be inferred from studies on similar long-chain dicarboxylic acids and their interactions with enzymes involved in fatty acid metabolism. These studies are crucial for understanding how the methyl branch on the third carbon might influence binding affinity and orientation within an enzyme's catalytic pocket compared to its linear counterpart, hexadecanedioic acid. The presence of the methyl group can introduce steric hindrance or create favorable hydrophobic interactions, which would alter the binding energy and specificity of the molecule for particular enzymes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies would aim to predict its biological activities based on its molecular descriptors.

Key molecular descriptors for this compound would include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the branching index. The methyl group on the third carbon is a key feature.

Geometrical descriptors: These relate to the 3D structure of the molecule, including molecular volume and surface area.

Physicochemical descriptors: These include properties like lipophilicity (logP), polarizability, and electronic properties, which are influenced by the two carboxylic acid groups and the alkyl chain.

By correlating these descriptors with observed biological activities of a series of related branched-chain dicarboxylic acids, a QSAR model could be developed to predict the potency or efficacy of this compound in various biological assays.

Metabolic Modeling of Branched-Chain Fatty Acid Pathways

Metabolic modeling allows for the simulation of metabolic networks to understand the flow of metabolites through various pathways. The metabolism of branched-chain fatty acids like this compound is a complex process.

Metabolic models have been developed for various organisms, including the yeast Yarrowia lipolytica, which is known for its ability to efficiently utilize hydrophobic substrates such as fatty acids. google.com Such models can be used to study the metabolic fate of this compound. These models can help predict the enzymes involved in its degradation, which is expected to follow a modified version of the beta-oxidation pathway. The presence of the methyl group at the 3-position (an odd-numbered carbon) would likely require specific enzymatic machinery to bypass the steric hindrance it presents to the standard beta-oxidation enzymes.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves identifying its low-energy three-dimensional structures. The long, flexible alkyl chain allows for a multitude of possible conformations. The presence of the methyl group adds another layer of complexity to this analysis.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in an aqueous solution or within the active site of an enzyme. These simulations track the movements of atoms over time, offering insights into:

The flexibility of the carbon chain.

The conformational preferences of the molecule.

The stability of its interactions with surrounding molecules.

The solvent-accessible surface area.

Such simulations are crucial for rationalizing its physical properties and its interactions at a molecular level.

Future Research Directions and Emerging Applications of 3 Methyl Hexadecanedioic Acid

Elucidation of Novel Biosynthetic Pathways

The complete biosynthetic pathway for 3-methyl-hexadecanedioic acid has not been fully elucidated, presenting a significant area for future research. It is hypothesized that its formation involves a combination of pathways responsible for branched-chain fatty acids and dicarboxylic acids. The synthesis likely originates from a standard fatty acid backbone, which then undergoes specific modifications.

Future research will likely focus on:

Identification of Key Enzymes: The primary research goal is to identify the specific enzymes responsible for its synthesis. This includes the methyltransferase that adds the methyl group at the C3 position and the enzymes of the ω-oxidation pathway that add the second carboxyl group. The ω-oxidation system typically involves cytochrome P450 enzymes, alcohol dehydrogenases, and aldehyde dehydrogenases that oxidize the terminal methyl group of a fatty acid. nih.gov

Precursor Substrates: Determining the precise monocarboxylic fatty acid precursor that undergoes ω-oxidation to yield this compound is crucial. The process for other dicarboxylic acids involves the oxidation of long-chain fatty acids, which are then shortened via β-oxidation. nih.gov

Genetic and Comparative Studies: Investigating organisms known to produce this compound, such as the marine sponge Erylus formosus, could reveal the genetic basis for its production. nih.gov Comparative genomics and transcriptomics of organisms that produce branched-chain fatty acids or dicarboxylic acids could help identify candidate genes for the pathway. nih.govplos.org

Discovery of New Biological Functions in Diverse Organisms

While 3-methylhexadecanoic acid has been identified in various organisms, including bacteria, plants, and animals, its biological significance is not fully understood. ontosight.ai It is generally thought to be a minor component of natural lipids, potentially playing a role in the structure and function of cell membranes. ontosight.ai

Emerging research directions include:

Membrane Fluidity and Stability: Branched-chain fatty acids are known to alter the physicochemical properties of cell membranes, such as their fluidity. creative-proteomics.com Future studies could investigate how the incorporation of this compound into lipid bilayers affects membrane dynamics in different organisms.

Metabolic and Signaling Roles: Other dicarboxylic acids and branched-chain fatty acids have demonstrated significant biological activity. For example, hexadecanedioate (B1242263) (the unbranched counterpart) is implicated in blood pressure regulation nih.gov, while β,β'-tetramethyl hexadecanedioic acid has hypolipidemic effects. ahajournals.org The branched-chain phytanic acid is known to have immunomodulatory properties. nih.gov Research is needed to determine if this compound acts as a metabolic intermediate, an energy source, or a signaling molecule with similar regulatory functions. nih.govgerli.com

Ecological Significance: Its presence in marine sponges suggests a potential role in the unique biology of these organisms or their symbiotic microbes. nih.gov Exploring its function in such specific ecological niches could uncover novel biological activities.

Development of Targeted Metabolic Engineering Strategies

The production of dicarboxylic acids using engineered microbes is a rapidly advancing field, driven by their use as platform chemicals for polymers and other industrial products. bohrium.comkaist.ac.kracs.orgnih.gov Applying these principles to this compound could enable its sustainable production for research and potential applications.

Key future strategies in this area involve:

Pathway Reconstruction: Once the biosynthetic genes are identified, they can be introduced into well-characterized microbial hosts like Escherichia coli or yeast. bohrium.comgoogle.com This involves constructing an artificial pathway that combines the necessary methyltransferase activity with an efficient ω-oxidation system. acs.org

Optimization of Production: Increasing the yield of the target molecule requires extensive metabolic engineering. This includes enhancing the flux of precursors from central carbon metabolism, overexpressing rate-limiting enzymes, and deleting or downregulating competing pathways like fatty acid degradation (β-oxidation) to prevent the loss of the product. nih.govresearchgate.net

Host and Process Engineering: Selecting or engineering microbial hosts for tolerance to fatty acid accumulation and optimizing fermentation conditions are critical for achieving high titers suitable for industrial-scale production. researchgate.net

Advancements in Analytical Methodologies for Complex Matrices

The accurate detection and quantification of this compound in complex biological samples (e.g., tissues, plasma, microbial cultures) are essential for studying its biosynthesis and function. ontosight.ai Current methods typically rely on chromatography coupled with mass spectrometry.

Future advancements are expected in the following areas:

Enhanced Sensitivity and Specificity: Developing methods with lower limits of detection is crucial, as this compound is often present in trace amounts. creative-proteomics.com High-resolution mass spectrometry and tandem mass spectrometry (MS/MS) are powerful techniques for the specific identification of metabolites in complex mixtures. researchgate.netnih.gov

Improved Sample Preparation: Research is ongoing to develop more efficient extraction techniques, such as solid-phase extraction (SPE), and derivatization methods. rsc.orggoogle.com Derivatization, often by converting the carboxylic acids to their methyl esters (FAMEs), improves their volatility and chromatographic behavior for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netrsc.org

High-Throughput Analysis: The development of rapid and robust analytical protocols will enable large-scale metabolomic studies to screen for the presence and dynamics of this compound across many samples, which is essential for clinical or biotechnological applications. researchgate.net

Stable Isotope Tracing: The use of stable isotope-labeled precursors and standards can help trace the metabolic fate of the compound in vivo, providing definitive insights into its biosynthetic and degradation pathways. creative-proteomics.com

Exploration of Stereoisomeric Effects in Biological Systems

The methyl group at the third carbon position of this compound creates a chiral center, meaning the molecule exists as two distinct stereoisomers: (R)-3-methyl-hexadecanedioic acid and (S)-3-methyl-hexadecanedioic acid. The biological activities of chiral molecules can differ significantly based on their stereochemistry. nih.gov

A critical area for future research is the investigation of these stereoisomeric effects:

Stereospecific Synthesis and Separation: The first step is to develop methods for the chemical synthesis of the pure R and S enantiomers or to separate the racemic mixture.

Differential Biological Activity: Once isolated, the pure isomers must be tested to determine if they have different biological functions. Studies on other branched-chain fatty acids have shown that individual isomers can possess widely varying effects. nih.gov This could include differences in their incorporation into membranes, their potency as signaling molecules, or their recognition by enzymes.

Metabolic Fate: It is important to investigate whether metabolic enzymes discriminate between the R and S isomers. This has been observed for other fatty acids, where the different isomers are metabolized at different rates or through different pathways. ontosight.ai Understanding the stereospecific metabolism of this compound is essential for a complete picture of its physiological role and potential applications.

Q & A

Q. What are the standard analytical methods for quantifying 3-methyl-hexadecanedioic acid in biological samples?

  • Methodological Answer : Quantification typically involves chromatographic techniques (e.g., HPLC or GC-MS) combined with derivatization to enhance volatility or detectability. For biological matrices, sample preparation steps such as lipid extraction using Folch or Bligh-Dyer methods are critical to isolate the compound. Calibration curves with internal standards (e.g., deuterated analogs) are recommended to account for matrix effects. Spectrophotometric methods like the Folin phenol reagent assay may be adapted for preliminary screening, but validation via mass spectrometry is necessary for specificity.

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE) must include nitrile gloves compliant with EN 374 standards, chemical-resistant lab coats, and safety goggles. Engineering controls like fume hoods are essential to minimize inhalation risks. Contaminated gloves should be removed without touching outer surfaces and disposed of per hazardous waste regulations . For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Q. What is the biological relevance of this compound in metabolic studies?

  • Methodological Answer : As a branched-chain dicarboxylic acid, it may act as a biomarker for mitochondrial β-oxidation disorders or peroxisomal dysfunction. In vitro studies should employ cell lines (e.g., HepG2 or primary hepatocytes) with controlled fatty acid environments to assess its incorporation into lipid pools. Knockdown models (e.g., siRNA targeting PTEN) can clarify its role in lipid signaling pathways .

Advanced Research Questions

Q. How can structural isomerism in this compound influence its physicochemical properties and experimental outcomes?

  • Methodological Answer : The methyl branch at the third carbon alters solubility, melting point, and interaction with lipid bilayers. Computational modeling (e.g., molecular dynamics simulations) paired with experimental techniques like X-ray crystallography or NMR can resolve conformational differences. Comparative studies with linear hexadecanedioic acid are critical to isolate isomer-specific effects. NIST reference data provide benchmark spectral profiles for structural validation.

Q. What experimental design considerations address clustered data in longitudinal studies involving this compound?

  • Methodological Answer : Clustered data (e.g., repeated measurements from the same subject) require mixed-effects models to account for intra- and inter-individual variability. Pre-specify covariates such as diet, age, and genetic background in the study protocol. Stratified randomization and sensitivity analyses (e.g., bootstrapping) mitigate confounding. Research questions should align with hierarchical frameworks, as outlined in Table 1 of clustered data methodologies .

Q. How to resolve contradictions in reported toxicity profiles of this compound across studies?

  • Methodological Answer : Discrepancies may arise from differences in exposure duration, model organisms, or analytical sensitivity. Conduct systematic reviews with meta-analyses to identify dose-response trends. In vitro assays (e.g., MTT or LDH leakage) should standardize cell viability endpoints, while in vivo studies must report lipidomic profiles to contextualize toxicity. Cross-validate findings using orthogonal methods, such as transcriptomics and metabolomics .

Q. What mixed-methods approaches are suitable for studying the environmental persistence of this compound?

  • Methodological Answer : Combine quantitative LC-MS/MS measurements of environmental samples with qualitative stakeholder interviews to assess sources and mitigation strategies. Spatial-temporal modeling (e.g., GIS mapping) identifies contamination hotspots, while microbial degradation assays (aerobic/anaerobic) evaluate biodegradation pathways. Align research questions with the dual objectives of ecological impact and regulatory compliance, as advocated in mixed-methods frameworks .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Document synthesis steps exhaustively, including solvent purity, reaction temperatures, and catalyst ratios. Characterization via FTIR, NMR, and high-resolution mass spectrometry must reference certified standards (e.g., NIST ). Publish raw spectral data and crystallographic parameters in supplementary materials. Independent replication by a second lab is recommended to confirm yields and purity .

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound in cell cultures?

  • Methodological Answer : Use non-linear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Bayesian hierarchical models accommodate variability across technical replicates. For clustered data, generalized estimating equations (GEEs) or linear mixed models (LMMs) are robust choices. Pre-register analysis plans to avoid post-hoc bias .

Q. How to design experiments investigating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
    Conduct accelerated stability studies using design-of-experiment (DoE) principles. Test pH ranges (2–12) and temperatures (4°C–60°C) in a factorial design. Monitor degradation via UPLC-UV/Vis and quantify kinetics using Arrhenius plots. Include negative controls (e.g., inert buffers) and validate degradation products via MS/MS fragmentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.